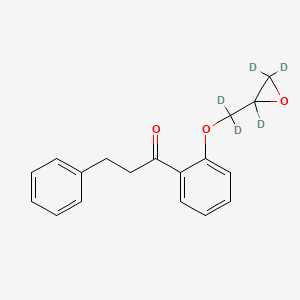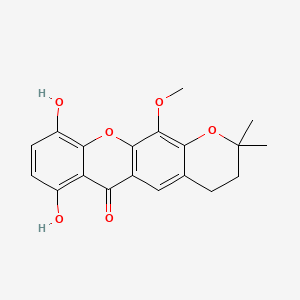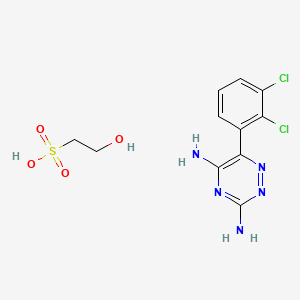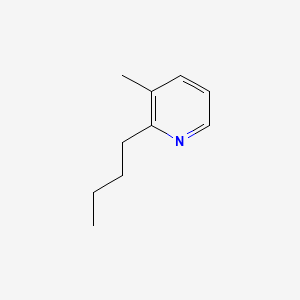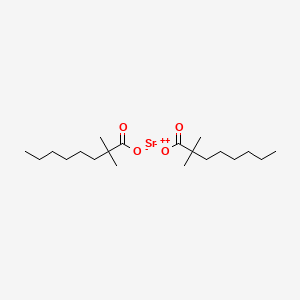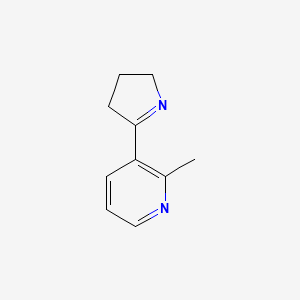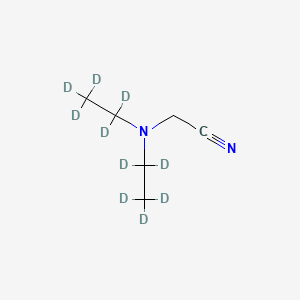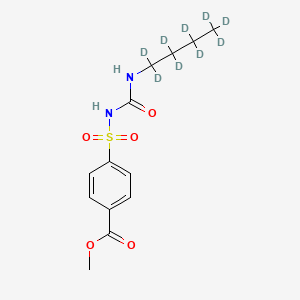
4-Carboxy Tolbutamide-d9 Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carboxy Tolbutamide-d9 Ethyl Ester (4-CTEE) is a synthetic compound that is widely used in scientific research. It has a wide range of applications, from biochemical and physiological studies to drug development and pharmacological research. 4-CTEE is a derivative of tolbutamide, a drug that is used to treat type 2 diabetes. 4-CTEE has been used in numerous scientific studies due to its unique properties and its ability to bind to various proteins and receptors in the body.
Wissenschaftliche Forschungsanwendungen
4-Carboxy Tolbutamide-d9 Ethyl Ester has been used in numerous scientific research studies for its unique properties and its ability to bind to various proteins and receptors in the body. It has been used in studies of diabetes, hypertension, and obesity, as well as in studies of the metabolism and pharmacology of drugs. 4-Carboxy Tolbutamide-d9 Ethyl Ester has also been used in studies of the effects of environmental pollutants on the human body and in studies of the mechanisms of action of various drugs.
Wirkmechanismus
The mechanism of action of 4-Carboxy Tolbutamide-d9 Ethyl Ester is not fully understood, but it is believed to interact with various proteins and receptors in the body. It is thought to bind to the enzyme glycogen phosphorylase, which is involved in the breakdown of glycogen in the body. This binding leads to an increase in the activity of this enzyme, which in turn leads to an increase in glucose production in the body.
Biochemical and Physiological Effects
4-Carboxy Tolbutamide-d9 Ethyl Ester has been shown to have various biochemical and physiological effects in the body. It has been shown to increase glucose production in the body, as well as increase the activity of glycogen phosphorylase. It has also been shown to increase the activity of other enzymes involved in the metabolism of carbohydrates and fats. In addition, 4-Carboxy Tolbutamide-d9 Ethyl Ester has been shown to increase the production of insulin, which is important for controlling blood sugar levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Carboxy Tolbutamide-d9 Ethyl Ester in lab experiments is its ability to bind to various proteins and receptors in the body. This makes it an ideal compound for studying the effects of drugs on these proteins and receptors. Additionally, 4-Carboxy Tolbutamide-d9 Ethyl Ester is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, there are some limitations to using 4-Carboxy Tolbutamide-d9 Ethyl Ester in lab experiments. It has a relatively short half-life, meaning that its effects are only seen for a short period of time. Additionally, 4-Carboxy Tolbutamide-d9 Ethyl Ester can be toxic in high doses, so it is important to use it with caution in lab experiments.
Zukünftige Richtungen
The future of 4-Carboxy Tolbutamide-d9 Ethyl Ester is bright, as it has numerous potential applications in scientific research. One potential future direction is to use 4-Carboxy Tolbutamide-d9 Ethyl Ester in the development of new drugs for the treatment of diabetes, hypertension, and obesity. Additionally, 4-Carboxy Tolbutamide-d9 Ethyl Ester could be used to study the effects of environmental pollutants on the human body. Finally, 4-Carboxy Tolbutamide-d9 Ethyl Ester could be used in the development of new drugs for the treatment of various diseases and disorders.
Synthesemethoden
The synthesis of 4-Carboxy Tolbutamide-d9 Ethyl Ester is relatively simple and can be achieved in two steps. First, tolbutamide is reacted with ethyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces an intermediate compound, ethyl 4-chlorotolbutamide, which is then reacted with d9-ethanol in the presence of a base such as sodium hydroxide or potassium carbonate. This second reaction produces the final product, 4-Carboxy Tolbutamide-d9 Ethyl Ester.
Eigenschaften
IUPAC Name |
methyl 4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylcarbamoylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-3-4-9-14-13(17)15-21(18,19)11-7-5-10(6-8-11)12(16)20-2/h5-8H,3-4,9H2,1-2H3,(H2,14,15,17)/i1D3,3D2,4D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNXHCAHLBRDBT-ZYWCKPJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone](/img/structure/B563401.png)
